molecular formula C8H8F2O2 B1393368 2-Ethoxy-3,5-difluorophenol CAS No. 1017779-78-0

2-Ethoxy-3,5-difluorophenol

Cat. No.: B1393368
CAS No.: 1017779-78-0
M. Wt: 174.14 g/mol
InChI Key: UHFIZGSKMAHTAJ-UHFFFAOYSA-N
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Description

2-Ethoxy-3,5-difluorophenol is an organic compound with the molecular formula C8H8F2O2. It is a derivative of phenol, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by fluorine atoms, and the hydrogen atom at position 2 is replaced by an ethoxy group.

Scientific Research Applications

2-Ethoxy-3,5-difluorophenol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the production of specialty chemicals and materials

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethoxy-3,5-difluorophenol typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of 3,5-difluorophenol.

    Ethoxylation: The 3,5-difluorophenol undergoes an ethoxylation reaction, where an ethoxy group is introduced at the 2-position of the benzene ring.

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2-Ethoxy-3,5-difluorophenol undergoes various chemical reactions, including:

    Substitution Reactions: The fluorine atoms on the benzene ring can be substituted with other functional groups using nucleophilic aromatic substitution reactions.

    Oxidation Reactions: The phenolic hydroxyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The compound can undergo reduction reactions to form corresponding hydroxy derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions are used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products Formed:

    Substitution Products: Various substituted phenols.

    Oxidation Products: Quinones and other oxidized phenolic compounds.

    Reduction Products: Hydroxy derivatives.

Mechanism of Action

The mechanism of action of 2-Ethoxy-3,5-difluorophenol involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.

    Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.

Comparison with Similar Compounds

  • 2-Ethoxy-4,6-difluorophenol
  • 2-Methoxy-3,5-difluorophenol
  • 2-Ethoxy-3,5-dichlorophenol

Comparison:

  • Uniqueness: The presence of both ethoxy and difluoro groups in 2-Ethoxy-3,5-difluorophenol imparts unique chemical and physical properties, making it distinct from its analogs. The combination of these functional groups can influence its reactivity and potential applications.

Properties

IUPAC Name

2-ethoxy-3,5-difluorophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O2/c1-2-12-8-6(10)3-5(9)4-7(8)11/h3-4,11H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHFIZGSKMAHTAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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